3-(Benzyloxy)prop-2-enal
Description
3-(Benzyloxy)prop-2-enal (IUPAC name: (E)-3-(benzyloxy)prop-2-enal) is an α,β-unsaturated aldehyde characterized by a propenal backbone substituted with a benzyloxy group at the β-position. The benzyloxy moiety (C₆H₅CH₂O-) confers both steric bulk and lipophilicity, influencing its reactivity and solubility. This compound is primarily utilized in organic synthesis as a building block for heterocycles, pharmaceuticals, and fine chemicals due to its electrophilic aldehyde group and conjugated double bond, which facilitate nucleophilic additions and cycloaddition reactions . Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol.
Properties
CAS No. |
4652-40-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C10H10O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
VDLDWKZZMRIBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propargyl aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and can be carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)propanoic acid.
Reduction: 3-(Benzyloxy)propan-1-ol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)prop-2-enal involves its reactivity as an aldehyde and an ether. The aldehyde group can undergo nucleophilic addition reactions, while the benzyl ether group can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Substituent Position : Unlike this compound, 2-methoxycinnamaldehyde and 2-hydroxycinnamaldehyde feature substituents (methoxy or hydroxyl) in the ortho position of the phenyl ring, altering electronic effects and steric accessibility .
- Branching : 2-(3-(Benzyloxy)Phenyl)-2-Methylpropanal () has a tertiary aldehyde, reducing steric hindrance compared to the planar α,β-unsaturated system in this compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility : The hydroxy group in 2-hydroxycinnamaldehyde increases water solubility via hydrogen bonding, whereas this compound is more lipophilic due to the benzyloxy group .
- Reactivity: Brominated pyranone () exhibits distinct reactivity (e.g., halogen substitution) compared to the aldehyde-driven reactions of this compound .
Challenges and Limitations
- Stability: this compound’s α,β-unsaturated system may undergo polymerization under acidic conditions, whereas pyranone derivatives () are more thermally stable .
- Synthetic Complexity: Brominated pyranone synthesis requires controlled conditions (e.g., column chromatography), unlike the straightforward preparation of cinnamaldehydes .
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